Cas no 1261933-88-3 (3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid)
3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-(4-Cbz-aminopheny)benzoic acid
- 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
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- MDL: MFCD18323265
- Inchi: 1S/C21H18N2O4/c22-18-11-16(10-17(12-18)20(24)25)15-6-8-19(9-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13,22H2,(H,23,26)(H,24,25)
- InChI Key: IUTOGPBVMMNPJR-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)C1C=C(C=C(C(=O)O)C=1)N)=O)CC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 498
- XLogP3: 3.5
- Topological Polar Surface Area: 102
3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330544-5 g |
3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95%; . |
1261933-88-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330544-5g |
3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95%; . |
1261933-88-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid Suppliers
3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Research Briefing on 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid (CAS: 1261933-88-3)
In recent years, the compound 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid (CAS: 1261933-88-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. The presence of both amino and carboxylic acid functional groups, along with the phenylmethoxycarbonylamino moiety, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. Recent studies have focused on its role as a building block in the design of novel therapeutic agents, particularly in the areas of oncology and inflammation.
One of the key areas of investigation has been the compound's utility in the development of small-molecule inhibitors targeting specific protein-protein interactions (PPIs). PPIs are often considered challenging targets due to their large and flat interfaces, but molecules like 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid offer a promising scaffold for the design of inhibitors. Recent research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for the MDM2-p53 interaction, a critical PPI in cancer biology. The study reported that these derivatives could effectively disrupt the interaction, leading to p53 stabilization and subsequent apoptosis in cancer cells.
Another notable application of 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is in the field of prodrug design. The phenylmethoxycarbonylamino group serves as a protective moiety that can be cleaved under specific physiological conditions, releasing the active drug. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound in the development of prodrugs for anti-inflammatory agents. The researchers found that the prodrugs exhibited improved pharmacokinetic properties, including enhanced solubility and reduced toxicity, compared to their parent compounds.
In addition to its applications in drug design, 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid has also been investigated for its potential as a fluorescent probe. The aromatic system of the molecule allows for conjugation with various fluorophores, enabling its use in bioimaging applications. A recent publication in Analytical Chemistry described the synthesis of a fluorescent derivative of this compound and its application in the detection of reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity, making it a valuable tool for studying oxidative stress in biological systems.
Despite these promising findings, challenges remain in the optimization of 3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid for clinical applications. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a focus of interest in chemical biology and pharmaceutical research. Future studies are expected to explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, further expanding its applications.
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